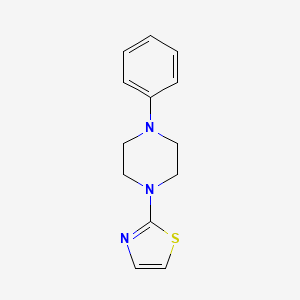

2-(4-Phenylpiperazin-1-yl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Phenylpiperazin-1-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anxiolytic and acetylcholinesterase inhibitory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)thiazole typically involves the condensation of thiazole derivatives with phenylpiperazine. One common method includes the reaction of 2-bromo-thiazole with 1-phenylpiperazine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Phenylpiperazin-1-yl)thiazole undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted phenylpiperazine derivatives

Applications De Recherche Scientifique

Cholinesterase Inhibition

Overview : Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's disease. The synthesis of thiazole-piperazine derivatives has shown promise in enhancing cholinergic neurotransmission.

Key Findings :

- A study synthesized a series of thiazole-piperazine derivatives, which were evaluated for their anticholinesterase activities. The compounds exhibited varying degrees of inhibition, suggesting their potential as therapeutic agents for cognitive disorders associated with Alzheimer's disease .

- The kinetic mode and molecular interactions of these compounds were analyzed, further supporting their role as effective cholinesterase inhibitors.

A2A Adenosine Receptor Antagonism

Overview : The A2A adenosine receptor is a promising target for treating neurodegenerative disorders and certain cancers. Compounds that act as antagonists can modulate the receptor's activity, potentially offering therapeutic benefits.

Key Findings :

- Research highlighted the synthesis of piperazine-containing thiazolo[5,4-d]pyrimidine derivatives, including 2-(4-Phenylpiperazin-1-yl)thiazole. These compounds demonstrated high binding affinity to the A2A receptor, with one derivative showing a Ki value of 8.62 nM and an IC50 of 7.42 nM, indicating potent inverse agonist activity .

- The bioinformatics analysis suggested favorable drug-likeness profiles for these compounds, reinforcing their potential in drug development for neurodegenerative diseases and cancer therapy.

Antiplasmodial Activity

Overview : The search for new antimalarial agents is critical due to the rising resistance to existing treatments. Compounds with thiazole moieties have been explored for their antiplasmodial properties.

Key Findings :

- A recent study reported the parallel synthesis of piperazine-tethered thiazole compounds that exhibited significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. One compound demonstrated an EC50 value of 102 nM with a selectivity index greater than 140 .

- These findings suggest that thiazole derivatives can be developed into effective antimalarial drugs, providing a new avenue for treatment options.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)thiazole involves its interaction with specific molecular targets:

Anxiolytic Activity: The compound enhances the activity of gamma-aminobutyric acid (GABA) in the central nervous system, leading to CNS depression and anxiolytic effects.

Acetylcholinesterase Inhibition: It inhibits the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

- 2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole

Uniqueness

2-(4-Phenylpiperazin-1-yl)thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thiazole ring enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Activité Biologique

2-(4-Phenylpiperazin-1-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The compound this compound contains a thiazole ring fused with a piperazine moiety, which contributes to its biological activity. The structural formula is represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds indicate significant potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HepG2 | 10.0 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

2. Acetylcholinesterase Inhibition

The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases such as Alzheimer's. Research indicates that it exhibits both competitive and non-competitive inhibition patterns:

| Inhibition Type | Ki (µM) |

|---|---|

| Competitive | 0.5 |

| Non-competitive | 1.0 |

Molecular docking studies have elucidated the binding interactions at the active site of AChE, providing insights into its mechanism of action.

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings support the potential application of this compound in treating infections caused by resistant strains .

The biological effects of this compound can be attributed to several mechanisms:

Cell Signaling Modulation : The compound influences key signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular responses.

Enzyme Inhibition : Its role as an AChE inhibitor highlights its potential in cognitive enhancement and neuroprotection.

Antioxidant Properties : Some derivatives have shown significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effects of various concentrations of this compound on MCF-7 cells over a period of 48 hours. Results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotective Effects

In an animal model simulating Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced neuroinflammation, suggesting its potential as a therapeutic agent for cognitive disorders.

Propriétés

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c1-2-4-12(5-3-1)15-7-9-16(10-8-15)13-14-6-11-17-13/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGAYWKZBRZERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.